4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine is a heterocyclic compound with the molecular formula C16H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-step processes that include the formation of the imidazole ring followed by functionalization to introduce the phenyl and phenylmethylene groups.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and hydrogenated imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
What sets 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl and phenylmethylene groups contribute to its distinct reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H14N4 |
---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
1-[(Z)-benzylideneamino]-4-phenylimidazol-2-amine |
InChI |
InChI=1S/C16H14N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-12H,(H2,17,19)/b18-11- |
InChI-Schlüssel |
WWRNHYJLVIXUEJ-WQRHYEAKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N\N2C=C(N=C2N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.